molecular formula C8H7BrN2S B1285150 6-Bromo-4-methyl-1,3-benzothiazol-2-amine CAS No. 681126-45-4

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

Cat. No. B1285150
M. Wt: 243.13 g/mol
InChI Key: CQNDRYGENLEDAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzothiazole derivatives has been explored in various studies. One such derivative, 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, can be related to the synthesis methods described in the provided papers. In the first paper, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to produce 1-substituted benzimidazoles . Although this paper does not directly describe the synthesis of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, the method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The specific compound would have a bromine atom at the 6th position and a methyl group at the 4th position of the benzothiazole ring. The provided papers do not directly discuss the molecular structure of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine, but the second paper does mention the synthesis of compounds with substituted benzothiazol-2-ylimino groups, which suggests that the molecular structure of these compounds has been confirmed through analytical and spectral data .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The presence of substituents like bromine and methyl groups can affect properties such as solubility, melting point, and reactivity. The second paper indicates that the 6-bromo analogue of a related compound exhibits significant biological activity, which implies that the bromine substituent plays a crucial role in the compound's properties . However, the exact physical and chemical properties of 6-Bromo-4-methyl-1,3-benzothiazol-2-amine are not provided in the papers.

Scientific Research Applications

Field: Medicinal Chemistry

  • Application : Benzothiazoles, including 2-amino-substituted benzothiazoles, have been extensively studied due to their diverse chemical reactivities and broad spectrum of biological activities . They are considered as unique and versatile scaffolds for experimental drug design .
  • Methods : The synthesis of 2-aminobenzothiazoles often involves the reaction of substituted anilines with potassium thiocyanate . Various catalysts and conditions have been used to optimize these reactions .
  • Results : Benzothiazoles have been found to possess antifungal , antitubercular, antimicrobial , anti-diabetic , antimalarial, anticonvulsant, anticancer , analgesic, and anti-inflammatory activities.

Field: Organic Synthesis

  • Application : 2-Amino and 2-mercapto substituted benzothiazoles are highly reactive building blocks for organic and organoelement synthesis . They are used in the synthesis of a wide variety of aromatic azoles .
  • Methods : The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .
  • Results : The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows for the synthesis of pharmacologically active heterocycles .

properties

IUPAC Name

6-bromo-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQNDRYGENLEDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589442
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-methyl-1,3-benzothiazol-2-amine

CAS RN

681126-45-4
Record name 6-Bromo-4-methyl-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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